1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one
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Overview
Description
1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C11H9NO2. It is a heterocyclic compound containing both pyridine and furan rings, which are known for their significant roles in various chemical and biological processes .
Preparation Methods
The synthesis of 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one typically involves the following steps:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization to form the furan ring.
Functional Modifications: Further functional modifications can be made to introduce the pyridine ring.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Major products formed from these reactions include oxidized or reduced derivatives and substituted compounds .
Scientific Research Applications
1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[5-(Pyridin-3-yl)furan-2-yl]ethan-1-one can be compared with similar compounds such as:
1-(furan-2-yl)ethan-1-one: This compound lacks the pyridine ring and has different chemical and biological properties.
2-(Bromoacetyl)benzofuran: This compound contains a benzofuran ring instead of a furan ring and exhibits different reactivity and applications.
N1,N1-diethyl-1-furan-2-yl-ethane-1,2-diamine: This compound has a different substitution pattern and is used in different research contexts.
The uniqueness of this compound lies in its combination of pyridine and furan rings, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H9NO2 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(5-pyridin-3-ylfuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-8(13)10-4-5-11(14-10)9-3-2-6-12-7-9/h2-7H,1H3 |
InChI Key |
YAFJWBYNGZUKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CN=CC=C2 |
Origin of Product |
United States |
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